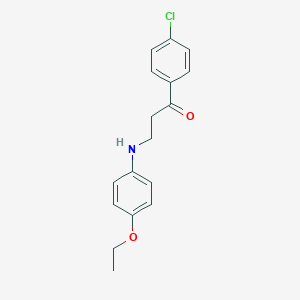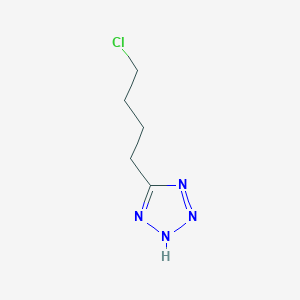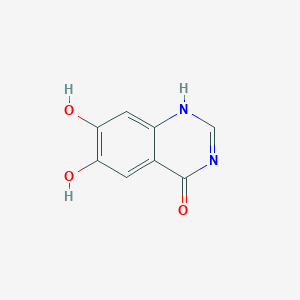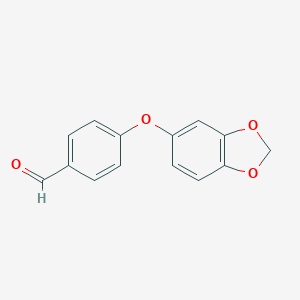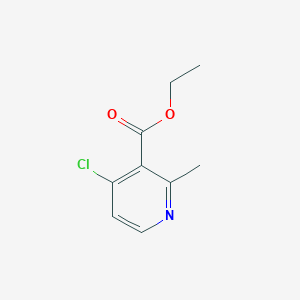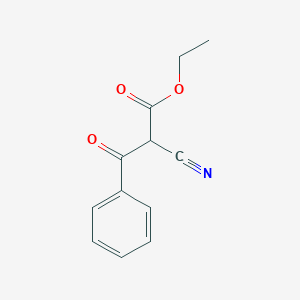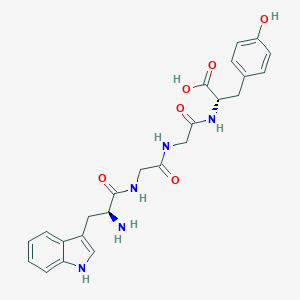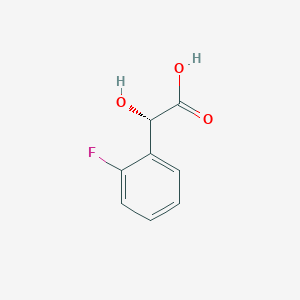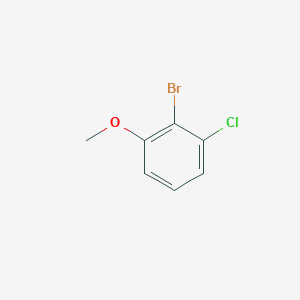
2-Bromo-1-chloro-3-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-1-chloro-3-methoxybenzene” is an organic compound that belongs to the class of halobenzenes . It consists of a benzene ring substituted with bromine, chlorine, and methoxy groups .
Synthesis Analysis
The synthesis of “this compound” could potentially involve electrophilic aromatic substitution reactions . These reactions typically involve the initial formation of a sigma bond to the benzene ring by an electrophile, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromine, chlorine, and methoxy (–OCH3) substituents .
Chemical Reactions Analysis
The chemical reactions of “this compound” could involve nucleophilic aromatic substitution reactions . These reactions are characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
科学的研究の応用
Steric Protection in Organic Synthesis
Research by Yoshifuji, Kamijo, and Toyota (1993) demonstrates the use of a sterically hindered bromobenzene derivative, closely related to 2-bromo-1-chloro-3-methoxybenzene, in the preparation of phosphorus compounds. The sterically protected bromobenzene was converted to corresponding phosphonous dichloride, indicating its utility in stabilizing low-coordinate phosphorus compounds and in cyclization reactions (Yoshifuji, Kamijo, & Toyota, 1993).
Environmental Presence and Origin
Führer and Ballschmiter (1998) studied the presence of bromochloromethoxybenzenes, including compounds similar to this compound, in the marine troposphere of the Atlantic Ocean. Their research suggests that these compounds have mixed biogenic and anthropogenic origins, with a pattern of congeners indicating differing sources between the Northern and Southern Hemispheres (Führer & Ballschmiter, 1998).
Photosubstitution and Photochemical Reactions
Nakamura et al. (1993) investigated the photosubstitution of diethyl methoxyphenyl phosphate with nucleophiles, leading to the production of halo-substituted methoxybenzenes. Their findings highlight the potential of halo-methoxybenzenes, related to this compound, in photochemical applications and their behavior under irradiation (Nakamura, Osako, Okamoto, & Takamuku, 1993).
Applications in Liquid Crystal Synthesis
Bertini et al. (2003) explored the synthesis of enantiopure trioxadecalin derived liquid crystals, incorporating halogenated methoxybenzenes. This research underscores the role of compounds like this compound in the development of new materials with specific optical properties (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).
Novel Catalysis and Synthesis Applications
Niknam and Nasehi (2002) demonstrated the use of a bromomethoxybenzene compound in the ring opening of epoxides to produce vicinal halo alcohols, showcasing the catalytic potential of halogenated methoxybenzenes in organic synthesis (Niknam & Nasehi, 2002).
作用機序
Target of Action
The primary target of 2-Bromo-1-chloro-3-methoxybenzene is the benzene ring . The benzene ring is a key structural element in many organic molecules and plays a crucial role in the chemistry of life .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrons in the pi bond of the benzene ring attack the electrophile, forming a sigma-bond and generating a positively charged intermediate known as the arenium ion .
- Step 2 (Fast) : A base attacks the hydrogen atom attached to the carbon bearing the positive charge, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .
Biochemical Pathways
It’s known that electrophilic aromatic substitution reactions, such as those this compound undergoes, are fundamental to many biochemical processes .
Pharmacokinetics
The compound’smolecular weight is 221.48 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This can have various effects at the molecular and cellular levels, depending on the specific context and the other molecules involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place , sealed in dry conditions, and at room temperature to maintain its stability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-1-chloro-3-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIJEKWZHDJMSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

